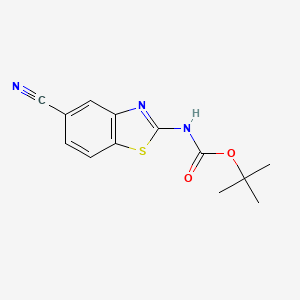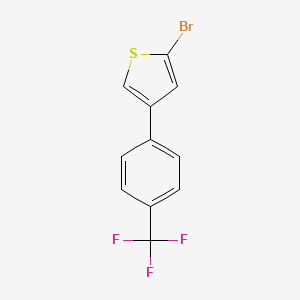
2-Bromo-4-(4-trifluoromethylphenyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(4-trifluoromethylphenyl)thiophene is an organobromine compound that features a thiophene ring substituted with a bromine atom and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-trifluoromethylphenyl)thiophene typically involves the bromination of 4-(4-trifluoromethylphenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
化学反応の分析
Types of Reactions
2-Bromo-4-(4-trifluoromethylphenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a boronic acid or ester in a solvent such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide would yield 2-methoxy-4-(4-trifluoromethylphenyl)thiophene.
Coupling Reactions: Products are typically biaryl compounds, such as 4-(4-trifluoromethylphenyl)-2-phenylthiophene.
科学的研究の応用
2-Bromo-4-(4-trifluoromethylphenyl)thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is utilized in the development of novel materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 2-Bromo-4-(4-trifluoromethylphenyl)thiophene in various applications depends on its chemical reactivity. In organic electronics, its role as a building block in polymers and small molecules influences the electronic properties of the resulting materials. The trifluoromethyl group enhances the electron-withdrawing capability, affecting the compound’s overall electronic characteristics.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(2-trifluoromethylphenyl)thiophene
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromothiophene
Comparison
Compared to other similar compounds, 2-Bromo-4-(4-trifluoromethylphenyl)thiophene is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence the compound’s reactivity and the properties of the materials synthesized from it. For instance, the electron-withdrawing effect of the trifluoromethyl group can enhance the stability and performance of organic electronic devices.
特性
分子式 |
C11H6BrF3S |
|---|---|
分子量 |
307.13 g/mol |
IUPAC名 |
2-bromo-4-[4-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H6BrF3S/c12-10-5-8(6-16-10)7-1-3-9(4-2-7)11(13,14)15/h1-6H |
InChIキー |
AUQQNETXAJJNMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CSC(=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
![5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15340175.png)
![4-Amino-2-[1-[(2-methoxyethyl)sulfonyl]-4-pyrazolyl]pyrimidine](/img/structure/B15340181.png)
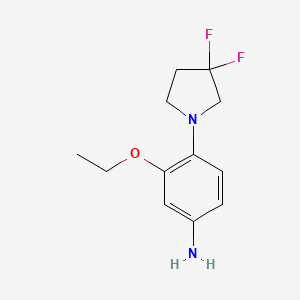
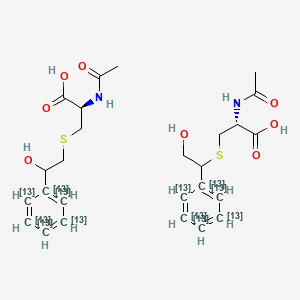
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)

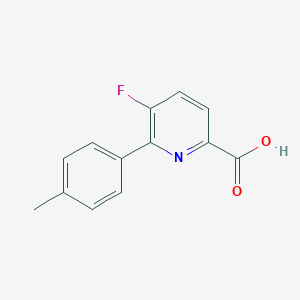
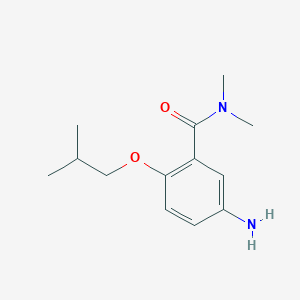
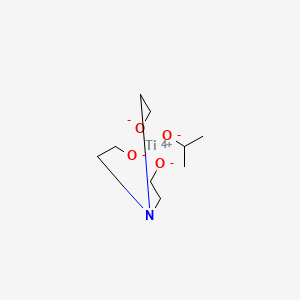


![3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B15340241.png)
